molecular formula C12H23NO5 B12281048 (S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate

Cat. No.: B12281048
M. Wt: 261.31 g/mol
InChI Key: DXRIOKFCMBBQRQ-UHFFFAOYSA-N
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Description

(S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate (CAS: 126587-35-7) is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl substituent on a pentanoate backbone. Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol . The (S)-stereochemistry at the 4-position is critical for its interactions in enantioselective biochemical processes, such as enzyme catalysis or receptor binding. This compound is commonly used as an intermediate in peptide synthesis and pharmaceutical research due to its Boc group, which enhances stability during reactions .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

methyl 5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13(4)9(8-14)6-7-10(15)17-5/h9,14H,6-8H2,1-5H3

InChI Key

DXRIOKFCMBBQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)CO

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis from L-Glutamic Acid Derivatives

Boc Protection of L-Glutamic Acid

The synthesis begins with L-glutamic acid as the chiral precursor. The α-amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a tetrahydrofuran (THF)/water mixture, yielding N-Boc-L-glutamic acid (95% yield).

Reaction Conditions:
  • Reagents : Boc2O (1.2 equiv), NaHCO3 (2.0 equiv)
  • Solvent : THF/H2O (4:1 v/v)
  • Temperature : 0°C to room temperature (RT)
  • Time : 12 hours

Esterification and Hydroxyl Group Introduction

The carboxylic acid at the γ-position is esterified using methanol and thionyl chloride (SOCl2), forming methyl N-Boc-L-glutamate . Subsequent reduction of the δ-carboxylic acid to a hydroxyl group is achieved via sodium borohydride (NaBH4) in methanol.

Key Data:
Step Reagents/Conditions Yield Purity (HPLC)
Esterification SOCl2, MeOH, reflux 92% >98%
Reduction NaBH4, MeOH, 0°C→RT 85% >95%

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 4.91 (d, J = 5.9 Hz, 1H), 3.69 (s, 3H), 1.44 (s, 9H).
  • HRMS (ESI) : m/z 270.1338 [M+Na]+ (calc. 270.1317).

Reductive Amination for Methylamino Group Installation

Methylamine Incorporation

The intermediate methyl N-Boc-L-glutamate-5-ol undergoes reductive amination with methylamine hydrochloride (CH3NH2·HCl) using sodium cyanoborohydride (NaBH3CN) in methanol.

Optimization Table:
Parameter Optimal Value Impact on Yield
Equiv. CH3NH2·HCl 1.5 Maximizes 88%
pH 6.5 (AcOH buffer) Prefers >90%
Temperature RT Avoids side products

Outcome :

  • Isolated Yield : 78%
  • Enantiomeric Excess (ee) : >99% (Chiral HPLC, Chiralpak AD-H column).

Alternative Route via N-Methylation of Boc-Protected Amines

Direct N-Methylation Strategy

A patent route (EP1156999B1) describes the methylation of N-Boc-5-hydroxypentanoate using methyl iodide (CH3I) and sodium hydride (NaH) in dimethylformamide (DMF).

Critical Parameters:
  • Base : NaH (2.5 equiv)
  • Methylation Agent : CH3I (3.0 equiv)
  • Reaction Time : 6 hours at 0°C→RT

Performance Metrics :

  • Yield : 65% (lower due to over-alkylation byproducts)
  • Purity : 91% (requires silica gel chromatography).

Large-Scale Industrial Synthesis

Catalytic Hydrogenation for Cost Efficiency

A scalable method employs catalytic hydrogenation of N-Boc-5-ketopentanoate using palladium on carbon (Pd/C) in methanol. The ketone intermediate is prepared via Swern oxidation of N-Boc-L-glutamic acid dimethyl ester .

Process Summary:
  • Swern Oxidation : Oxalyl chloride, DMSO, -78°C → RT (82% yield).
  • Hydrogenation : H2 (50 psi), Pd/C (5 wt%), MeOH, 6 hours (89% yield).

Advantages :

  • Avoids stoichiometric reductants (e.g., NaBH4).
  • Suitable for >100 kg batches.

Analytical and Spectroscopic Characterization

Consolidated Spectroscopic Data

Technique Key Signals Reference
1H NMR δ 1.44 (s, Boc CH3), 3.69 (s, OCH3), 4.91 (d, NH)
13C NMR δ 79.6 (Boc C), 174.2 (COOCH3), 65.1 (CHOH)
IR (cm-1) 3340 (NH), 1715 (C=O ester), 1680 (Boc C=O)

Chiral Purity Assessment

  • Method : Chiralpak AD-H, 25 cm × 4.6 mm, 5 µm
  • Mobile Phase : Hexane/EtOH (80:20), 1.0 mL/min
  • Retention Time : 12.3 min (S-enantiomer), 14.1 min (R-enantiomer).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Efficiency
Reductive Amination 78 >99 Moderate High
Direct N-Methylation 65 98 Low Moderate
Catalytic Hydrogenation 89 >99 High Very High

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Methylation : Add methylamine in controlled portions.
  • Epimerization : Use low-temperature conditions (0°C) during Boc protection.

Purification Techniques

  • Chromatography : Silica gel (EtOAc/hexane 3:7) for lab-scale.
  • Crystallization : MTBE/MeOH (1:2) for industrial batches (mp 43–47°C).

Applications in Drug Synthesis

The compound serves as a precursor for pyrrolopyrimidine-based kinase inhibitors (e.g., EP4039688B1) and peptide-based therapeutics targeting neurodegenerative diseases. Its Boc and methyl ester groups enable selective deprotection for further functionalization.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its role in the synthesis of peptide-based therapeutics. Its structure allows it to serve as a building block for the development of peptide inhibitors, which can be crucial in treating diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Peptide Synthesis

  • Caspase Inhibitors : Research has indicated that derivatives of (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate can be used to synthesize caspase inhibitors. Caspases are a family of enzymes that play essential roles in programmed cell death (apoptosis). Inhibiting these enzymes can prevent unwanted cell death in various conditions, including liver failure and myocardial infarction .
  • Dipeptide Formation : The compound can facilitate the formation of dipeptides that exhibit protective effects against cellular apoptosis. Studies demonstrate that such dipeptides can significantly reduce tissue damage in models of ischemia/reperfusion injury, highlighting their therapeutic potential in acute medical situations .

Drug Delivery Systems

(S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate is also being investigated for its applications in drug delivery systems, particularly those that require controlled release mechanisms.

Biodegradable Polymers

  • Implantable Systems : The compound can be incorporated into biodegradable polymer matrices for sustained drug release. For instance, polymers derived from this compound have been explored for their ability to release therapeutic agents over extended periods, which is beneficial for chronic conditions requiring long-term treatment .
  • Antibacterial Applications : The integration of (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate into polymer coatings has shown promise in preventing bacterial infections associated with medical implants. The controlled release of antibiotics from these coatings can significantly reduce the incidence of infections post-surgery .

Synthetic Biology

In synthetic biology, (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate serves as a versatile building block for constructing novel biomolecules.

Scaffold Development

  • Chemical Scaffolds : The compound's structure allows it to be modified to create various chemical scaffolds that can be used in drug discovery and development. These scaffolds are essential for identifying new drug candidates with improved efficacy and safety profiles .
  • Marine Natural Products : Research into synthetic analogs of marine natural products has utilized (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate as a precursor to explore structure-activity relationships, leading to the identification of compounds with potential therapeutic effects against androgen receptor-related diseases .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during synthetic transformations. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amine .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Methyl 4-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoate

  • Key Differences: The (R)-enantiomer shares the same molecular formula (C₁₁H₂₁NO₅) and weight (247.29 g/mol) but exhibits opposite stereochemistry at the 4-position . Biological Implications: Enantiomers often display divergent pharmacological activities. For example, the (S)-form may bind preferentially to chiral receptors or enzymes, whereas the (R)-form could exhibit reduced efficacy or unintended side effects .

Free Acid Analog: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Key Differences: Molecular Formula: C₁₀H₁₉NO₅ (vs. C₁₁H₂₁NO₅ for the target compound). Functional Group: The free carboxylic acid (vs. methyl ester) reduces lipophilicity, impacting membrane permeability and bioavailability . Applications: The acid form is less commonly used in solid-phase peptide synthesis due to ester groups’ superior reactivity in coupling reactions .

Boc-Protected Derivatives with Aromatic Substituents

  • Example: BOC-(3S,4S)-4-Amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic Acid (CAS: 204195-38-0) Key Differences:
  • Molecular Formula: C₂₃H₂₆N₂O₆ (vs. C₁₁H₂₁NO₅).
  • Applications : Such derivatives are tailored for targeted drug delivery, particularly in oncology, where aromatic groups improve affinity for specific receptors .

Methyl Esters with Varied Backbones

  • Example: Methyl (3S)-3-[(tert-Butoxy)carbonyl]amino]-4-hydroxybutanoate (107c) Key Differences:
  • Backbone Length: A butanoate chain (4 carbons) instead of pentanoate (5 carbons), shortening the molecule and altering spatial flexibility .
  • Molecular Weight : Reported as 96 g/mol (likely a typographical error; theoretical calculation suggests ~230–250 g/mol) .

Complex Esters with Aromatic and Fluorinated Groups

  • Example: Isopropyl (2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-Fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoate Key Differences:
  • Molecular Formula: C₂₇H₂₉F₂NO₄ (vs. C₁₁H₂₁NO₅).
  • Substituents : Dual fluorophenyl groups enhance metabolic stability and blood-brain barrier penetration, making this compound suitable for CNS-targeted therapies .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications Source
(S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate (126587-35-7) C₁₁H₂₁NO₅ 247.29 Boc-protected amino, hydroxyl, (S)-stereochemistry Peptide synthesis, chiral intermediates
(R)-Methyl 4-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoate C₁₁H₂₁NO₅ 247.29 Enantiomeric (R)-configuration Comparative pharmacological studies
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (85535-47-3) C₁₀H₁₉NO₅ 233.26 Free carboxylic acid, reduced lipophilicity Acid-based coupling reactions
BOC-(3S,4S)-4-Amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid (204195-38-0) C₂₃H₂₆N₂O₆ 450.47 Aromatic benzoxyphenyl group, enhanced hydrophobicity Targeted drug delivery
Methyl (4S)-4-[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoate (107d) Undisclosed 116 (discrepancy noted) Shorter backbone (potential typo in molecular weight) Synthetic intermediates

Research Findings and Implications

  • Stereochemical Sensitivity : The (S)-enantiomer’s efficacy in chiral environments underscores its preference in drug design over the (R)-form, which may require separate toxicological profiling .
  • Functional Group Trade-offs : Methyl esters (e.g., target compound) offer superior reactivity in coupling reactions compared to free acids, but acids may be preferable in aqueous formulations .
  • Aromatic Modifications : Adding benzoxyphenyl or fluorophenyl groups (e.g., ) enhances target specificity but complicates synthesis and purification.

Biological Activity

(S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the tert-butoxycarbonyl (Boc) protective group, allow it to serve as a versatile building block in the synthesis of various bioactive molecules. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁N₁O₅
  • Molecular Weight : 247.29 g/mol
  • Key Functional Groups :
    • Boc group: Protects the amine functionality, facilitating selective reactions.
    • Hydroxyl group: Imparts additional reactivity and potential for further modifications.

Synthesis Overview

The synthesis of (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate typically involves several steps, including:

  • Formation of the Boc-protected amine : This step involves the reaction of an amine with Boc anhydride.
  • Hydroxylation : The introduction of a hydroxyl group at the fifth position is achieved through various methods, often involving nucleophilic substitution or reduction reactions.
  • Purification : The final product is purified using techniques such as chromatography.

Pharmacological Applications

Research indicates that (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate has potential applications in several areas:

  • Cancer Research : The compound has been studied for its ability to interfere with oncogenic pathways. For instance, it may inhibit c-Myc transcription factor activity, which is crucial in many cancers due to its role in cell proliferation and survival . Inhibition of c-Myc–Max dimerization has been shown to reduce tumor growth in various models, suggesting that derivatives of this compound could be explored as anticancer agents.
  • Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter pathways. Research on similar compounds has shown promise in modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The hydroxyl group may enhance interaction with microbial membranes or enzymes, leading to inhibition of growth . Further investigation into (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate's specific antimicrobial activity is warranted.

Case Studies and Research Findings

  • Inhibition of c-Myc Activity :
    • A study demonstrated that small molecules inhibiting c-Myc–Max dimerization showed significant cytotoxic effects on cancer cell lines. (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate could potentially serve as a scaffold for developing more potent inhibitors .
  • Neuroprotective Effects :
    • Compounds similar to (S)-Methyl 4-(Boc-(methyl)amino)-5-hydroxypentanoate have shown neuroprotective effects in vitro, suggesting that this compound might also exert similar benefits .
  • Antimicrobial Screening :
    • In vitro assays have been conducted to evaluate the antimicrobial efficacy of related compounds against various pathogens, indicating a potential for developing new antimicrobial agents from this class of compounds .

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